4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid
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Overview
Description
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C14H25BO3Si. This compound is notable for its use in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid typically involves the reaction of 4-bromo-3-methylphenol with tert-butyldimethylsilyl chloride to form the silyl ether. This intermediate is then subjected to lithiation followed by reaction with trimethyl borate and subsequent hydrolysis to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Major Products
Scientific Research Applications
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is used extensively in:
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling, where the boronic acid reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds . The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the molecule during reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other boronic acids. The presence of the tert-butyldimethylsilyloxy group enhances its solubility and compatibility in various organic solvents, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3Si/c1-11-9-13(15(16)17)8-7-12(11)10-18-19(5,6)14(2,3)4/h7-9,16-17H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCJRIVXJRWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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